Ethyl 2-(2-oxopyrrolidin-3-yl)acetate

Description

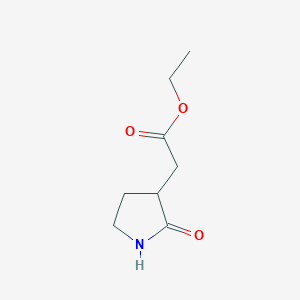

Ethyl 2-(2-oxopyrrolidin-3-yl)acetate is an ester derivative featuring a pyrrolidin-2-one (2-oxopyrrolidine) ring linked to an ethyl acetate group. The 2-oxopyrrolidine moiety is a five-membered lactam ring, imparting polarity and hydrogen-bonding capabilities due to the carbonyl group. This structural motif is prevalent in pharmaceuticals and bioactive molecules, particularly those targeting neurological pathways, as lactams are known for their conformational rigidity and ability to mimic peptide bonds .

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

ethyl 2-(2-oxopyrrolidin-3-yl)acetate |

InChI |

InChI=1S/C8H13NO3/c1-2-12-7(10)5-6-3-4-9-8(6)11/h6H,2-5H2,1H3,(H,9,11) |

InChI Key |

HGQPJJRZHCNBNY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CCNC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural and Functional Differences:

Core Heterocycle :

- The parent compound’s 2-oxopyrrolidine lactam offers hydrogen-bonding sites, enhancing interactions with biological targets. Pyridine analogs (e.g., CAS 73672-37-4) rely on aromatic π-π stacking .

- Imidazopyridine derivatives (e.g., ) exhibit fused-ring systems, increasing planarity for DNA/RNA intercalation in antimicrobial contexts .

Substituent Effects :

- Chlorine atoms (e.g., CAS 902837-56-3) increase molecular weight and electronegativity, favoring nucleophilic substitution in agrochemical synthesis .

- Fluorination (e.g., CAS 90428-04-9) enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration .

Applications: Lactam and pyrrolidine derivatives are prominent in neurology (e.g., antiepileptics, nootropics) due to their peptide bond mimicry . Triazole-containing compounds (e.g., CAS 1300712-92-8) are leveraged in pesticide development via click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.